Vitamin K5

Description

RN given refers to parent cpd

Structure

2D Structure

3D Structure

Properties

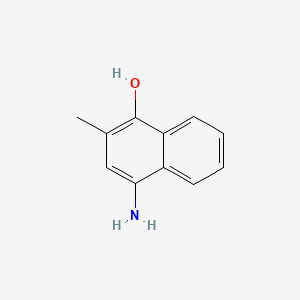

IUPAC Name |

4-amino-2-methylnaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6,13H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGQFCTZXVAPVCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C(=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

130-24-5 (hydrochloride) | |

| Record name | Vitamin K5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3075042 | |

| Record name | Vitamin K5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83-70-5, 130-24-5 | |

| Record name | Vitamin K5 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vitamin K5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vitamin K5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-3-methyl-1-naphthylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.532 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VITAMIN K5 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KKP97T7O0X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Amino-2-methyl-1-naphthol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032887 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Chemical and Biological Landscape of Vitamin K5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin K5, chemically known as 4-amino-2-methyl-1-naphthol, is a synthetic analogue of Vitamin K. While not as prevalent as its natural counterparts, Vitamin K1 (phylloquinone) and K2 (menaquinones), this compound exhibits a range of biological activities that have garnered scientific interest. This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and biological functions of this compound, with a focus on its antimicrobial and anticancer properties. Detailed experimental methodologies and an exploration of its potential signaling pathways are presented to support further research and development in the fields of medicinal chemistry and pharmacology.

Chemical Identity and Properties

This compound is a derivative of naphthoquinone, characterized by an amino group at the fourth position and a methyl group at the second position of the naphthalene ring, with a hydroxyl group at the first position.[1] It is often utilized in its more stable hydrochloride salt form.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Systematic Name | 4-amino-2-methylnaphthalen-1-ol | [2] |

| Common Synonyms | This compound, 4-amino-2-methyl-1-naphthol | [2] |

| CAS Number | 83-70-5 (base), 130-24-5 (hydrochloride) | [3] |

| Chemical Formula | C₁₁H₁₁NO | [3] |

| Molecular Weight | 173.21 g/mol (base), 209.67 g/mol (hydrochloride) | [2] |

| Appearance | White to off-white crystalline powder (hydrochloride) | [2] |

| Solubility | Soluble in water (hydrochloride) | [2] |

| Melting Point | Decomposes at 280-282 °C (hydrochloride) | [2] |

Synthesis of this compound

This compound can be synthesized from two primary precursors: 2-methylnaphthalene or menadione (Vitamin K3).

Synthesis from 2-Methylnaphthalene

Synthesis from Menadione (Vitamin K3)

A more direct route to this compound involves the chemical modification of menadione. This process generally involves the introduction of an amino group at the 4-position, which can be achieved through various organic reactions. One plausible, though not explicitly detailed in recent literature for this compound, is a reductive amination pathway.

Conceptual Experimental Protocol: Synthesis of 4-amino-2-methyl-1-naphthol from Menadione

-

Reduction of Menadione: Menadione is first reduced to 2-methyl-1,4-naphthalenediol. This can be achieved using a reducing agent such as sodium borohydride in an appropriate solvent like ethanol. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Amination: The resulting diol is then subjected to amination. This could potentially be achieved by reacting the diol with an ammonia source under pressure and in the presence of a suitable catalyst.

-

Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to yield pure 4-amino-2-methyl-1-naphthol.

-

Salt Formation (Optional): To prepare the hydrochloride salt, the purified base is dissolved in a suitable solvent (e.g., ethanol) and treated with a stoichiometric amount of hydrochloric acid. The resulting precipitate is then collected by filtration and dried.

Biological Activities and Experimental Protocols

This compound has demonstrated notable antimicrobial and anticancer activities.

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity against various bacteria and fungi.[2]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method to assess the antimicrobial efficacy of a compound.[9][10][11][12][13]

-

Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a logarithmic phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL).

-

Preparation of this compound Dilutions: A stock solution of this compound hydrochloride in sterile water is prepared. A series of twofold dilutions are then made in a 96-well microtiter plate containing the broth medium to achieve a range of concentrations.

-

Inoculation: Each well containing the diluted this compound is inoculated with the standardized bacterial suspension. A positive control well (bacteria and broth, no this compound) and a negative control well (broth only) are included.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Table 2: Reported Bactericidal Concentrations of this compound

| Microorganism | Bactericidal Concentration (ppm) |

| Staphylococcus aureus | 60 |

| Bacillus subtilis | 150 |

| Proteus vulgaris | Not specified |

| Escherichia coli | 220 |

| Pseudomonas fluorescens | 140-250 |

Data compiled from various sources.

Anticancer Activity: Inhibition of Glycolysis

This compound has been shown to inhibit cancer cell growth by targeting key enzymes in the glycolytic pathway, thereby disrupting the energy metabolism of cancer cells.[14]

Experimental Protocol: Enzyme Inhibition Assay for Glycolytic Enzymes

This spectrophotometric assay measures the activity of a glycolytic enzyme in the presence and absence of an inhibitor.[15][16][17][18][19]

-

Preparation of Cell Lysate: Cancer cells (e.g., MCF-7) are cultured and harvested. The cells are then lysed to release the intracellular enzymes. The total protein concentration of the lysate is determined using a standard method like the Bradford assay.

-

Enzyme Activity Assay: The activity of a specific glycolytic enzyme (e.g., hexokinase, pyruvate kinase) is measured using a coupled enzyme assay that results in a change in absorbance of NADH or NADPH at 340 nm.

-

A reaction mixture is prepared containing the necessary substrates and cofactors for the enzyme of interest and the coupling enzyme.

-

The cell lysate is added to the reaction mixture.

-

The change in absorbance at 340 nm over time is monitored using a spectrophotometer. The rate of this change is proportional to the enzyme's activity.

-

-

Inhibition Studies: To determine the inhibitory effect of this compound, various concentrations of the compound are pre-incubated with the cell lysate before adding the substrate to initiate the reaction. The enzyme activity is then measured as described above.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of this compound. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Table 3: Glycolytic Enzymes Inhibited by this compound in MCF-7 Cells

| Enzyme | IC50 (µM) |

| Hexokinase | 20.8 |

| Phosphofructokinase-1 | 35.9 |

| Fructose Bisphosphate Aldolase | 462.0 |

| Glyceraldehyde-3-phosphate Dehydrogenase | 63.3% inhibition at 1 mM |

| Pyruvate Kinase | 73.6% inhibition at 1 mM |

Data adapted from a study on naphthoquinones' effect on glycolytic enzymes.[14]

Signaling Pathways

The precise signaling pathways directly modulated by this compound are not extensively elucidated. However, based on the known mechanisms of related naphthoquinones, several pathways are likely to be involved.[14][20][21][22][23]

Induction of Oxidative Stress

Naphthoquinones are known to undergo redox cycling, which can lead to the generation of reactive oxygen species (ROS). This increase in intracellular ROS can trigger oxidative stress and subsequently activate various stress-responsive signaling pathways, ultimately leading to cell death in cancer cells and microbes.

References

- 1. Showing Compound 4-Amino-2-methyl-1-naphthol (FDB010869) - FooDB [foodb.ca]

- 2. 4-Amino-2-methyl-1-naphthol - Wikipedia [en.wikipedia.org]

- 3. chembk.com [chembk.com]

- 4. Menadione: a platform and a target to valuable compounds synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journal.bcrec.id [journal.bcrec.id]

- 7. CN102516054A - Method for synthesizing 2-methyl-1, 4-naphthoquinone - Google Patents [patents.google.com]

- 8. US4187255A - Process for methylating naphthalene - Google Patents [patents.google.com]

- 9. goldbio.com [goldbio.com]

- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 11. protocols.io [protocols.io]

- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. Techniques to Monitor Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. superchemistryclasses.com [superchemistryclasses.com]

- 17. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]

- 19. static1.squarespace.com [static1.squarespace.com]

- 20. 1,4-Naphthoquinones: From Oxidative Damage to Cellular and Inter-Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 1,2-Naphthoquinone promotes cell migration through EGFR-ERK signaling pathway in human A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Molecular mechanism and health effects of 1,2-Naphtoquinone - PMC [pmc.ncbi.nlm.nih.gov]

- 23. okayama.elsevierpure.com [okayama.elsevierpure.com]

An In-depth Technical Guide to 4-Amino-2-Methyl-1-Naphthol (Vitamin K5)

Discovery, History, and Clinical Significance

A Synthetic Vitamin K Analog with a Storied Past

4-Amino-2-methyl-1-naphthol, also known as Vitamin K5, is a synthetic compound structurally related to menadione (Vitamin K3). Its significance in the history of medicine stems from its potent vitamin K activity, which was first reported in a seminal 1940 paper by Sharp, Kamm, and Emmett.[1] This discovery positioned it as a promising therapeutic agent for the treatment of vitamin K deficiency and associated bleeding disorders.

Marketed as the hydrochloride salt under the trade name Synkamin by Parke-Davis, 4-amino-2-methyl-1-naphthol offered a water-soluble alternative to the naturally occurring fat-soluble vitamin K1.[2] This property was advantageous for parenteral administration, as it did not require emulsifying agents.[2] Synkamin was available in parenteral solutions (1 mg/ml) and oral tablets (4 mg) and was used to prevent and treat bleeding caused by vitamin K deficiency at doses of 1-3 mg.[1][2]

Despite its initial clinical use, Synkamin was eventually discontinued. While the precise reasons for its withdrawal are not extensively documented in readily available literature, it is known that concerns arose regarding the toxicity of synthetic vitamin K analogs, particularly menadione (Vitamin K3), which was found to cause hemolytic anemia and liver toxicity in high doses.[3] Although 4-amino-2-methyl-1-naphthol is an analog of menadione, its specific toxicity profile leading to discontinuation is not as clearly detailed.

Beyond its role as a vitamin K analog, research has unveiled other biological activities of 4-amino-2-methyl-1-naphthol, including antibacterial and antifungal properties, and more recently, its potential as an anticancer agent through the inhibition of tumor-specific pyruvate kinase M2 (PKM2).[2]

Physicochemical and Biological Properties

A Water-Soluble Naphthol Derivative

The hydrochloride salt of 4-amino-2-methyl-1-naphthol is a white crystalline powder with good solubility in water.[1] However, it is unstable in aqueous solutions, particularly at neutral pH, where it readily oxidizes, leading to the formation of colored precipitates.[1] This instability is a critical consideration for its formulation and storage.

| Property | Value | Reference |

| Molecular Formula | C11H11NO | [1] |

| Molar Mass | 173.215 g/mol | [1] |

| Molar Mass (HCl salt) | 209.67 g/mol | [1] |

| Appearance (HCl salt) | White crystalline powder | [1] |

| Melting Point (HCl salt) | Decomposes at 280–282 °C | [1] |

| Solubility (HCl salt) | Soluble in water | [1] |

| Oral Lethal Dose (LD50) in rats (HCl salt) | 0.7 g/kg | [1] |

Biological Activity and Mechanism of Action

Vitamin K Activity

As a vitamin K analog, 4-amino-2-methyl-1-naphthol participates in the vitamin K cycle, a crucial pathway for the post-translational modification of several proteins involved in blood coagulation. The vitamin K cycle is responsible for the gamma-carboxylation of glutamate residues in vitamin K-dependent proteins, enabling them to bind calcium and become functionally active.

Antimicrobial Activity

4-Amino-2-methyl-1-naphthol has been reported to possess antibacterial and antifungal properties, suggesting its potential use as a preservative.[2] However, specific Minimum Inhibitory Concentration (MIC) values are not widely reported in recent literature. A 1948 study by Shwartzman noted its antibacterial properties, but detailed quantitative data from contemporary studies are scarce.[1]

Anticancer Activity: Inhibition of Pyruvate Kinase M2 (PKM2)

A significant area of modern research into 4-amino-2-methyl-1-naphthol is its role as an inhibitor of pyruvate kinase M2 (PKM2), an enzyme that plays a critical role in the altered metabolism of cancer cells (the Warburg effect). By inhibiting PKM2, 4-amino-2-methyl-1-naphthol disrupts glycolysis, a key energy-producing pathway for cancer cells, leading to apoptosis.

| Target | IC50 | Reference |

| PKM2 | 28 µM | |

| PKM1 | 191 µM | |

| PKL | 120 µM |

Experimental Protocols

Synthesis of 4-Amino-2-Methyl-1-Naphthol Hydrochloride from Menadione (2-Methyl-1,4-Naphthoquinone)

-

Selective Reduction: Menadione is selectively reduced to 2-methyl-1,4-naphthalenediol. This can be achieved using a mild reducing agent.

-

Selective Oxidation: The 1,4-diol is then selectively oxidized back to a hydroquinone, 2-methyl-1-hydroxy-4-naphthoquinone.

-

Reductive Amination: The remaining carbonyl group is then subjected to reductive amination to introduce the amino group at the 4-position.

-

Salt Formation: The resulting 4-amino-2-methyl-1-naphthol is then treated with hydrochloric acid to form the more stable and water-soluble hydrochloride salt.

Quantitative Determination of 4-Amino-2-Methyl-1-Naphthol

A colorimetric method for the quantitative determination of 4-amino-2-methyl-1-naphthol has been described. This method is based on the reaction of the compound with sodium pentacyanoammineferroate in an alkaline solution to produce a stable blue color, which can be measured spectrophotometrically.

PKM2 Inhibition Assay

The inhibitory activity of 4-amino-2-methyl-1-naphthol against PKM2 can be assessed using a lactate dehydrogenase (LDH)-coupled enzyme assay. This assay measures the rate of pyruvate production by PKM2, which is then used by LDH to oxidize NADH to NAD+. The decrease in NADH absorbance at 340 nm is proportional to the PKM2 activity.

Materials:

-

Recombinant human PKM2 enzyme

-

Phosphoenolpyruvate (PEP)

-

Adenosine diphosphate (ADP)

-

Fructose-1,6-bisphosphate (FBP) - an allosteric activator of PKM2

-

Lactate dehydrogenase (LDH)

-

NADH

-

Assay buffer (e.g., Tris-HCl with KCl, MgCl2, and DTT)

-

4-Amino-2-methyl-1-naphthol hydrochloride

Procedure:

-

Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH.

-

Add a known concentration of recombinant PKM2 enzyme to the reaction mixture.

-

To test for inhibition, add varying concentrations of 4-amino-2-methyl-1-naphthol to the reaction mixture. A control reaction without the inhibitor should also be run.

-

Initiate the reaction by adding FBP.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Vitamin K Cycle and Coagulation Cascade

Caption: The Vitamin K cycle and its role in the activation of coagulation factors.

Inhibition of Glycolysis in Cancer Cells

Caption: Inhibition of the glycolytic pathway in cancer cells by 4-amino-2-methyl-1-naphthol through targeting PKM2.

Synthesis Workflow from Menadione

References

Unraveling the Multifaceted Mechanisms of 4-amino-2-methyl-1-naphthol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-amino-2-methyl-1-naphthol, a synthetic naphthoquinone derivative also known as Vitamin K5, has garnered significant interest for its diverse biological activities. While historically recognized for its Vitamin K-like pro-coagulant effects, recent research has unveiled its potential as an anti-cancer and antimicrobial agent. This technical guide provides an in-depth exploration of the core mechanisms of action of 4-amino-2-methyl-1-naphthol, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development efforts.

Core Mechanisms of Action

4-amino-2-methyl-1-naphthol exerts its biological effects through several distinct mechanisms:

-

Vitamin K-Dependent Carboxylation: As a Vitamin K analog, it participates in the vitamin K cycle, serving as a cofactor for the enzyme γ-glutamyl carboxylase. This enzyme catalyzes the post-translational modification of glutamate residues to γ-carboxyglutamate (Gla) on various proteins, most notably the blood coagulation factors II, VII, IX, and X. This carboxylation is essential for their calcium-binding capacity and subsequent activation, playing a crucial role in hemostasis.

-

Inhibition of Pyruvate Kinase M2 (PKM2): 4-amino-2-methyl-1-naphthol has been identified as an inhibitor of pyruvate kinase M2 (PKM2), a key enzyme in the glycolytic pathway that is frequently overexpressed in cancer cells. By inhibiting PKM2, it disrupts cancer cell metabolism, leading to reduced energy production and a shift towards anabolic pathways.

-

Induction of Apoptosis in Cancer Cells: The compound has been shown to induce programmed cell death, or apoptosis, in various cancer cell lines. This pro-apoptotic effect is a cornerstone of its anti-cancer potential and involves the activation of key executioner caspases.

-

Antimicrobial Activity: 4-amino-2-methyl-1-naphthol hydrochloride has demonstrated antibacterial and antifungal properties, suggesting its potential as a therapeutic agent for infectious diseases.

Vitamin K-Dependent Carboxylation

The primary and most well-established mechanism of action of 4-amino-2-methyl-1-naphthol is its participation in the vitamin K cycle, which is essential for the activation of vitamin K-dependent proteins.

Signaling Pathway

The vitamin K cycle is a cellular process that facilitates the continuous availability of the reduced form of vitamin K (hydroquinone), the active cofactor for γ-glutamyl carboxylase.

The Role of Vitamin K5 in Cellular Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin K5, a synthetic naphthoquinone, has emerged as a molecule of significant interest in cellular signaling research, primarily due to its potent anti-cancer and anti-inflammatory properties. Unlike its natural counterparts, Vitamin K1 and K2, which are well-established for their roles in blood coagulation and bone metabolism, this compound's activities appear to be largely independent of the gamma-carboxylation cycle. This guide provides an in-depth technical overview of the core cellular signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Anti-Cancer Mechanisms of this compound

This compound exerts its anti-neoplastic effects through the modulation of several key cellular signaling pathways, leading to the induction of apoptosis, cell cycle arrest, and inhibition of cancer cell metabolism.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in various cancer cell lines. The primary mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase-dependent apoptotic pathways.[1][2]

| Cell Line | Treatment | Apoptotic Cells (%) | Reference |

| Colon 26 (Colorectal Cancer) | 2 µM this compound for 24h | 7.41% | [1] |

| MOLT-4 (T-lymphoblastoid Leukemia) | 10 µM this compound | Significant increase | [3] |

| MOLT-4/DNR (Daunorubicin-resistant Leukemia) | 10 µM this compound | Significant increase | [3] |

Table 1: Induction of Apoptosis by this compound in Cancer Cell Lines.

Cell Cycle Arrest

This compound has been shown to induce G1 phase arrest in the cell cycle of cancer cells.[4] This is achieved by downregulating the expression of key cell cycle-driving molecules.[4][5]

| Cell Line | Treatment | Effect on Gene/Protein Expression | Reference |

| PLC/PRF/5 (Hepatocellular Carcinoma) | In vivo treatment | Significantly reduced Cdk4 expression | [4][5] |

| PLC/PRF/5 (Hepatocellular Carcinoma) | In vivo treatment | Significantly enhanced p16INK4a and retinoblastoma expression | [5] |

Table 2: Effect of this compound on G1 Phase-Related Cell Cycle Molecules.

Inhibition of Cancer Cell Metabolism

A key mechanism of this compound's anti-cancer activity is its ability to inhibit pyruvate kinase M2 (PKM2), a crucial enzyme in the glycolytic pathway of cancer cells.[6][7] By inhibiting PKM2 and other glycolytic enzymes, this compound disrupts the energy supply of cancer cells.[6][8]

| Enzyme | Cell Line | IC50 (µM) | Reference |

| Pyruvate Kinase M2 (PKM2) | Recombinant | 28 | [6] |

| Hexokinase | MCF-7 | ~50 | [8] |

| Phosphofructokinase-1 (PFK-1) | MCF-7 | 35.9 | [6] |

Table 3: Inhibitory Concentration (IC50) of this compound on Glycolytic Enzymes.

Anti-Inflammatory Role of this compound

This compound exhibits significant anti-inflammatory properties by modulating cytokine production and influencing immune cell populations.

Inhibition of Pro-inflammatory Cytokine Production

This compound has been demonstrated to inhibit the production of several pro-inflammatory and immunomodulatory cytokines from activated human peripheral blood mononuclear cells (PBMCs).[9]

| Cytokine | Cell Type | Treatment | Inhibition | Reference |

| TNF-α | Human PBMCs | 10-100 µM this compound | Significant inhibition (p<0.05) | [9] |

| IL-4 | Human PBMCs | 10-100 µM this compound | Significant inhibition (p<0.05) | [9] |

| IL-6 | Human PBMCs | 10-100 µM this compound | Significant inhibition (p<0.05) | [9] |

| IL-10 | Human PBMCs | 10-100 µM this compound | Significant inhibition (p<0.05) | [9] |

Table 4: Inhibition of Cytokine Production by this compound.

Modulation of Regulatory T Cells (Tregs)

In contrast to its inhibitory effect on cytokine production, this compound has been shown to significantly increase the frequency of CD4+CD25+Foxp3+ regulatory T (Treg) cells in activated PBMCs.[9] This suggests a potential role in promoting immune tolerance.

| Cell Type | Treatment | Effect | Reference |

| Human PBMCs | >10 µM this compound | Significant increase in Treg frequency (p<0.001) | [9] |

Table 5: Effect of this compound on Regulatory T Cell Frequency.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, giving a measure of viable, metabolically active cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the drug concentration.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is therefore used to identify necrotic or late apoptotic cells.

Protocol:

-

Cell Treatment: Treat cells with the desired concentration of this compound and a vehicle control for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (100 µg/mL).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

-

Data Interpretation:

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle distribution.

Protocol:

-

Cell Treatment and Harvesting: Treat and harvest cells as described in the apoptosis assay protocol.

-

Fixation: Resuspend the cell pellet in 500 µL of cold 70% ethanol and incubate at -20°C for at least 2 hours.

-

Washing: Centrifuge the fixed cells and wash twice with cold PBS.

-

Staining: Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS) and incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the cells by flow cytometry. The DNA content of the cells will be proportional to the PI fluorescence intensity.

Western Blotting for Signaling Proteins

Objective: To analyze the expression levels of specific proteins in a signaling pathway after this compound treatment.

Protocol:

-

Protein Extraction: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against the protein of interest (e.g., Cdk4, p-IKKα/β, total IKKα/β) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound demonstrates significant potential as a modulator of key cellular signaling pathways involved in cancer and inflammation. Its ability to induce apoptosis and cell cycle arrest in cancer cells, coupled with its inhibitory effects on pro-inflammatory cytokines, underscores its therapeutic promise. The detailed experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate the multifaceted roles of this compound in cellular signaling. Further research is warranted to fully elucidate the intricate molecular mechanisms and to explore the translational potential of this compound in clinical settings.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. researchgate.net [researchgate.net]

- 3. ar.iiarjournals.org [ar.iiarjournals.org]

- 4. In vitro and in vivo antitumor effects of this compound on hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vitamins K2, K3 and K5 exert in vivo antitumor effects on hepatocellular carcinoma by regulating the expression of G1 phase-related cell cycle molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Shikonin, vitamin K3 and this compound inhibit multiple glycolytic enzymes in MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vitamin K(3) and K(5) are inhibitors of tumor pyruvate kinase M2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Shikonin, vitamin K3 and this compound inhibit multiple glycolytic enzymes in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of vitamin K3 and K5 on proliferation, cytokine production, and regulatory T cell-frequency in human peripheral-blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antimicrobial Spectrum of Vitamin K5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin K5, chemically known as 4-amino-2-methyl-1-naphthol, is a synthetic analog of the vitamin K group. While the broader vitamin K family is primarily recognized for its essential role in blood coagulation, this compound has demonstrated significant potential as a potent antimicrobial agent. Its activity spans a range of pathogenic and spoilage microorganisms, including bacteria and fungi. This guide provides an in-depth overview of the antimicrobial spectrum of this compound, its mechanisms of action, quantitative efficacy data, and the experimental protocols used for its evaluation. The data presented herein suggests its potential utility as a therapeutic agent, a preservative, and a tool for combating drug-resistant pathogens.[1]

Mechanism of Antimicrobial Action

The antimicrobial efficacy of this compound and related naphthoquinones is primarily attributed to two interconnected mechanisms: the disruption of cellular membranes and the induction of overwhelming oxidative stress through the generation of reactive oxygen species (ROS).

-

Redox Cycling and ROS Generation: this compound, as a quinone, can participate in redox cycling within microbial cells. It is reduced by cellular reductases to a semiquinone radical. This radical then rapidly reacts with molecular oxygen to regenerate the parent quinone, producing a superoxide anion radical (O₂⁻) in the process. This cycle repeats, leading to a continuous and accumulating flux of superoxide. The superoxide radicals can then be converted, either spontaneously or by enzymes like superoxide dismutase (SOD), into hydrogen peroxide (H₂O₂). In the presence of free iron (Fenton reaction), hydrogen peroxide is converted into the highly destructive hydroxyl radical (•OH). These ROS inflict widespread damage to critical cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.[2][3][4]

-

Membrane Permeabilization: As a lipophilic molecule, menadione (a related Vitamin K analog) can intercalate into the bacterial cell membrane, causing disturbances that compromise its integrity.[5][6][7] This leads to increased permeability, leakage of essential intracellular components, and a collapse of the proton motive force, which is vital for cellular energy production.[7] This membrane-destabilizing effect can also act synergistically with other antibiotics, enhancing their uptake and efficacy.[3][5][6]

Signaling Pathway Diagram

Caption: Mechanism of this compound antimicrobial activity via redox cycling and membrane disruption.

Antimicrobial Spectrum: Quantitative Data

This compound exhibits broad-spectrum activity, with Gram-positive bacteria generally showing higher susceptibility than Gram-negative bacteria.[8][9] Its efficacy has also been demonstrated against various fungal species. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Bactericidal Concentration (BC) data from cited literature.

Table 1: Antibacterial Activity of this compound

| Microorganism | Strain | MIC (µg/mL) | BC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 9144 | 64 | - | [1] |

| Staphylococcus aureus | (Not Specified) | - | 60 | [8][9] |

| Bacillus subtilis | ATCC 14893 | 64 | - | [1] |

| Bacillus subtilis | (Not Specified) | - | 150 | [1] |

| Bacillus cereus | ATCC 14893 | 64 | - | [1] |

| Enterococcus faecalis | ATCC 23655 | 1024 | - | [1] |

| Escherichia coli | (Not Specified) | - | 220 | [8][9] |

| Proteus vulgaris | (Not Specified) | - | - | [8][9] |

| Pseudomonas fluorescens | (Not Specified) | - | 140-250 | [1] |

Note: BC values were determined over a 12-hour contact time.[8][9] MIC values reported as ppm have been converted to µg/mL (1 ppm ≈ 1 µg/mL).

Table 2: Antifungal Activity of this compound

| Microorganism | Concentration for Fungistatic Effect (%) | Concentration (µg/mL) | Reference |

| Aspergillus spp. | 0.006 - 0.02 | 60 - 200 | [10][11] |

| Botrytis spp. | 0.006 - 0.02 | 60 - 200 | [10][11] |

| Hormodendrum spp. | 0.006 - 0.02 | 60 - 200 | [10][11] |

| Mucor spp. | 0.006 - 0.02 | 60 - 200 | [10][11] |

| Penicillium spp. | 0.006 - 0.02 | 60 - 200 | [10][11] |

Note: Concentrations were reported as percentages; conversion to µg/mL assumes a density of 1 g/mL.

Experimental Protocols

The determination of the antimicrobial activity of this compound is typically performed using standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI). The broth microdilution method is a common and reliable technique for determining the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution for MIC Determination (CLSI-based)

This protocol provides a generalized workflow for determining the MIC of this compound against a bacterial strain.

-

Preparation of this compound Stock Solution:

-

Accurately weigh a suitable amount of this compound powder.

-

Dissolve in an appropriate solvent (e.g., dimethyl sulfoxide (DMSO) or water, depending on the salt form) to create a high-concentration stock solution. Further dilutions are typically made in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate (18-24 hours growth), select several morphologically similar colonies.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Serial Dilution in Microtiter Plate:

-

Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.

-

Add 100 µL of the working this compound solution to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

-

Well 11 serves as the positive growth control (inoculum, no compound), and well 12 serves as the negative/sterility control (broth only).

-

-

Inoculation:

-

Add 50 µL of the standardized bacterial inoculum (from step 2) to wells 1 through 11. The final volume in these wells will be 100 µL.

-

-

Incubation:

-

Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

-

Determination of MIC:

-

After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

-

Optionally, a growth indicator dye such as resazurin or INT (p-iodonitrotetrazolium violet) can be added to aid in the visualization of viability.

-

Experimental Workflow Diagram

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.

Conclusion and Future Directions

This compound demonstrates significant antimicrobial activity against a variety of bacteria and fungi. Its primary mechanism, centered on the generation of catastrophic oxidative stress via redox cycling, makes it an intriguing candidate for further development. The quantitative data indicates particular potency against Gram-positive bacteria like Staphylococcus aureus and Bacillus species. For drug development professionals, the potential of this compound is multifaceted:

-

Standalone Antimicrobial: Its broad spectrum suggests potential for topical applications in treating dermatophytic infections or as a surface disinfectant.[1]

-

Adjuvant Therapy: The ability of related quinones to permeabilize bacterial membranes suggests that this compound could be used in combination therapies to potentiate the effects of existing antibiotics against multi-drug resistant strains.[2][3][5][6]

-

Preservative: Its efficacy against common spoilage fungi and bacteria highlights its potential as a preservative in pharmaceuticals, foods, and beverages.[1][10]

Further research should focus on elucidating the precise molecular targets of this compound-induced ROS, exploring its efficacy in biofilm models, and conducting comprehensive toxicological studies to establish its safety profile for therapeutic use. The repurposing of this synthetic vitamin analog represents a promising avenue in the ongoing search for novel antimicrobial strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Antibacterial activity of menadione alone and in combination with oxacillin against methicillin-resistant Staphylococcus aureus and its impact on biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound is an efficient photosensitizer for ultraviolet A light inactivation of bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Menadione (vitamin K) enhances the antibiotic activity of drugs by cell membrane permeabilization mechanism [pubmed.ncbi.nlm.nih.gov]

- 6. repositorio.ufc.br [repositorio.ufc.br]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

- 9. Factors Affecting the Antimicrobial Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound as a fungistatic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

The Anticancer Potential of 4-Amino-2-Methyl-1-Naphthol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2-methyl-1-naphthol, also known as Vitamin K5 or Synkamin, is a synthetic menadione analog that has demonstrated notable anticancer properties in preclinical studies. This document provides a comprehensive technical overview of its core anticancer activities, including its mechanisms of action, efficacy in various cancer models, and detailed experimental protocols for its evaluation. The primary modes of action identified are the induction of apoptosis and cell cycle arrest, with a specific molecular target being the tumor-specific isoform of pyruvate kinase (PKM2). This guide consolidates the current understanding of 4-amino-2-methyl-1-naphthol as a potential therapeutic agent for oncology research and development.

Introduction

Naphthoquinones are a class of organic compounds possessing a naphthalene ring system with two ketone groups. This chemical scaffold is present in numerous natural products and synthetic molecules that exhibit a wide range of biological activities, including anticancer effects. 4-Amino-2-methyl-1-naphthol, a water-soluble synthetic analog of Vitamin K3 (menadione), has emerged as a compound of interest in cancer research. Its structural features allow it to participate in various cellular processes, leading to the inhibition of cancer cell proliferation and induction of cell death. This guide will delve into the technical details of its anticancer properties, providing researchers with a foundational understanding of its therapeutic potential.

Mechanism of Action

The anticancer effects of 4-amino-2-methyl-1-naphthol are multifactorial, primarily revolving around the induction of programmed cell death (apoptosis) and the disruption of cancer cell metabolism and proliferation.

Inhibition of Pyruvate Kinase M2 (PKM2)

A key molecular target of 4-amino-2-methyl-1-naphthol is Pyruvate Kinase M2 (PKM2), an isoenzyme that is predominantly expressed in cancer cells and plays a crucial role in aerobic glycolysis, also known as the Warburg effect.

4-Amino-2-methyl-1-naphthol acts as a specific inhibitor of PKM2.[1] By inhibiting PKM2, it disrupts the metabolic advantage of cancer cells, leading to a decrease in glucose consumption and lactate production.[1] This metabolic disruption contributes to the overall antiproliferative effects of the compound.

Induction of Apoptosis

4-Amino-2-methyl-1-naphthol is a potent inducer of apoptosis in various cancer cell lines.[1][2][3][4] This process is characterized by typical apoptotic features such as nuclear condensation and fragmentation.[2][5] The apoptotic cascade is initiated through a caspase-dependent pathway, with evidence showing a significant increase in the activity of caspase-3, a key executioner caspase.[1][2] The pan-caspase inhibitor, benzyloxycarbonyl-Val-Ala-Asp-fluoromethyl ketone, has been shown to substantially prevent the apoptosis mediated by this compound.[2]

Cell Cycle Arrest

In addition to apoptosis, 4-amino-2-methyl-1-naphthol can induce cell cycle arrest, specifically at the G1 phase.[6] This effect has been observed in human hepatocellular carcinoma cells and is associated with the downregulation of cyclin-dependent kinase 4 (Cdk4) expression.[6] By arresting the cell cycle, the compound prevents cancer cells from progressing through the necessary phases for division and proliferation.

In Vitro Studies

The anticancer activity of 4-amino-2-methyl-1-naphthol has been evaluated in various human cancer cell lines, demonstrating significant cytotoxicity and antiproliferative effects.

Quantitative Cytotoxicity Data

The following tables summarize the in vitro efficacy of 4-amino-2-methyl-1-naphthol across different cancer cell lines and its inhibitory activity against pyruvate kinase isoforms.

Table 1: IC50 Values for Anticancer Activity

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Colon 26 | Colorectal Cancer | ~0.9 | [2] |

| PLC/PRF/5 | Hepatocellular Carcinoma | ~30 (proliferation suppression) | [6] |

| HLE (p53 mutant) | Hepatocellular Carcinoma | Dose-dependent decrease in viability | [5] |

| SK-Hep1 (p53 mutant) | Hepatocellular Carcinoma | Dose-dependent decrease in viability | [5] |

| HepG2 (p53 wild-type) | Hepatocellular Carcinoma | No significant decrease in viability | [5] |

Table 2: Inhibitory Activity against Pyruvate Kinase Isoforms

| Enzyme | IC50 (µM) | Reference |

| PKM2 | 28 | [1] |

| PKM1 | 191 | [1] |

| PKL | 120 | [1] |

In Vivo Studies

Preclinical in vivo studies using animal models have corroborated the anticancer effects of 4-amino-2-methyl-1-naphthol observed in vitro.

Colorectal Cancer Model

In a study using syngeneic mice with subcutaneously established colon 26 tumors, intravenous administration of this compound significantly suppressed tumor growth.[2][3][4] The number of apoptotic tumor cells in the treated group was significantly higher than in the control group, indicating that the in vivo antitumor effect is mediated by the induction of apoptosis.[2][3][4]

Hepatocellular Carcinoma Model

In an in vivo study using athymic nude mice bearing subcutaneous hepatocellular carcinoma (HCC) tumors, this compound markedly suppressed tumor growth.[6] The mechanism for this in vivo effect was, at least in part, the induction of G1 arrest through the downregulation of Cdk4 expression.[6]

Signaling Pathways

The anticancer activity of 4-amino-2-methyl-1-naphthol involves the modulation of key signaling pathways that regulate cell metabolism, survival, and proliferation.

Figure 1: Signaling pathways modulated by 4-amino-2-methyl-1-naphthol.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 4-amino-2-methyl-1-naphthol's anticancer properties.

Cell Viability and Cytotoxicity (MTT Assay)

This protocol is adapted from methodologies used for evaluating related naphthoquinone compounds.

Objective: To determine the concentration-dependent cytotoxic effect of 4-amino-2-methyl-1-naphthol on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., Colon 26, PLC/PRF/5)

-

Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

-

4-Amino-2-methyl-1-naphthol (stock solution in a suitable solvent, e.g., DMSO or water)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of 4-amino-2-methyl-1-naphthol in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include vehicle control (medium with the same concentration of solvent as the highest drug concentration) and untreated control wells.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software.

Figure 2: Workflow for the MTT cytotoxicity assay.

Apoptosis Detection (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis and distinguish between early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

4-Amino-2-methyl-1-naphthol

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

6-well plates

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and grow to about 70-80% confluency.

-

Treat cells with 4-amino-2-methyl-1-naphthol at the desired concentration (e.g., IC50 value) for a specified time.

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour. (Annexin V-FITC positive, PI negative cells are in early apoptosis; Annexin V-FITC and PI positive cells are in late apoptosis/necrosis).

Pyruvate Kinase M2 (PKM2) Inhibition Assay

Objective: To determine the in vitro inhibitory effect of 4-amino-2-methyl-1-naphthol on PKM2 activity.

Materials:

-

Recombinant human PKM2 enzyme

-

4-Amino-2-methyl-1-naphthol

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2)

-

Phosphoenolpyruvate (PEP)

-

Adenosine diphosphate (ADP)

-

Lactate dehydrogenase (LDH)

-

NADH

-

96-well UV-transparent plate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in each well of the 96-well plate containing assay buffer, LDH, NADH, and ADP.

-

Add various concentrations of 4-amino-2-methyl-1-naphthol to the wells. Include a no-inhibitor control.

-

Add recombinant PKM2 enzyme to each well and incubate for a short period (e.g., 10 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate, PEP.

-

Immediately measure the decrease in absorbance at 340 nm over time. The rate of NADH oxidation to NAD+ is proportional to the pyruvate produced by PKM2.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

4-Amino-2-methyl-1-naphthol (this compound) presents a compelling profile as an anticancer agent with well-defined mechanisms of action. Its ability to specifically target the metabolic vulnerability of cancer cells through PKM2 inhibition, coupled with its potent induction of apoptosis and cell cycle arrest, underscores its potential for further development. The in vivo data, though limited, is promising and warrants more extensive investigation in a broader range of cancer models. This technical guide provides a solid foundation for researchers to build upon, facilitating further exploration into the therapeutic applications of this intriguing naphthoquinone derivative.

References

- 1. 4-Amino-2-methyl-1-naphthol | CAS#:83-70-5 | Chemsrc [chemsrc.com]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Vitamins K2, K3 and K5 exert antitumor effects on established colorectal cancer in mice by inducing apoptotic death of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Vitamin K analog (compound 5) induces apoptosis in human hepatocellular carcinoma independent of the caspase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro and in vivo antitumor effects of this compound on hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Vitamin K5: A Potent Inhibitor of Pyruvate Kinase M2 for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of cancer metabolism, Pyruvate Kinase M2 (PKM2) has emerged as a critical regulator of the Warburg effect, a phenomenon characterized by the preferential metabolism of glucose to lactate even in the presence of oxygen. This metabolic reprogramming provides cancer cells with a growth advantage by shunting glycolytic intermediates into anabolic pathways essential for rapid proliferation. Consequently, targeting PKM2 has become an attractive strategy for the development of novel anticancer therapeutics. Among the molecules identified as PKM2 inhibitors, Vitamin K5, a synthetic naphthoquinone, has shown significant promise. This technical guide provides a comprehensive overview of this compound as a PKM2 inhibitor, detailing its mechanism of action, quantitative inhibitory profile, and the experimental methodologies used for its characterization.

Core Concepts: PKM2 in Cancer Metabolism

Pyruvate kinase catalyzes the final, rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate, with the concomitant generation of ATP. The M2 isoform of pyruvate kinase is predominantly expressed in embryonic and tumor cells. Unlike the constitutively active M1 isoform found in most normal differentiated tissues, PKM2 can exist in two interconvertible oligomeric states: a highly active tetramer and a less active dimer.[1][2]

In cancer cells, a number of signaling pathways, including the PI3K/Akt/mTOR pathway, promote the dimeric form of PKM2.[3] This less active state leads to an accumulation of glycolytic intermediates, which are then diverted into crucial biosynthetic pathways, such as the pentose phosphate pathway (for nucleotide and NADPH synthesis) and the serine synthesis pathway (for amino acid and lipid synthesis). This metabolic shift, known as the Warburg effect, is fundamental to supporting the anabolic demands of rapidly dividing cancer cells.[4] Therefore, inhibiting PKM2 activity is a key strategy to disrupt cancer cell metabolism and proliferation.

This compound as a Selective PKM2 Inhibitor

This compound (4-amino-2-methyl-1-naphthol) is a synthetic analog of Vitamin K that has been identified as a potent inhibitor of PKM2.[1][4] Studies have demonstrated that this compound exhibits a significantly stronger inhibitory effect on PKM2 compared to other pyruvate kinase isoforms, such as PKM1 and PKL, highlighting its potential for selective targeting of cancer cells.[1][5]

Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of PKM2.[4][6] By suppressing the conversion of PEP to pyruvate, this compound disrupts the normal glycolytic flux in cancer cells. This leads to a reduction in the production of lactate and a decrease in the availability of ATP and biosynthetic precursors necessary for cell growth and proliferation.[1] While the precise binding site of this compound on PKM2 has not been definitively elucidated in the available literature, it has been suggested that its mechanism of inhibition does not involve the allosteric binding site of the activator fructose-1,6-bisphosphate (FBP).[7] This suggests that this compound may bind to a distinct regulatory site or directly to the active site of the enzyme.

The inhibition of PKM2 by this compound leads to a cascade of downstream effects that contribute to its anticancer activity. These include:

-

Reversal of the Warburg Effect: By inhibiting PKM2, this compound forces a metabolic shift away from aerobic glycolysis, thereby depriving cancer cells of the metabolic advantages conferred by the Warburg effect.[3][4]

-

Induction of Apoptosis: The disruption of cellular metabolism and energy homeostasis by this compound can trigger programmed cell death (apoptosis) in cancer cells.[1][6]

-

Inhibition of Cell Proliferation: By limiting the supply of ATP and essential building blocks for macromolecules, this compound effectively halts the proliferation of cancer cells.[1][6]

Quantitative Data

The inhibitory potency of this compound against PKM2 and other isoforms has been quantified, with the half-maximal inhibitory concentration (IC50) being a key parameter.

| Compound | Target | IC50 (µM) | Reference |

| This compound | PKM2 | 28 | [1][7] |

| This compound | PKM1 | 191 | [1][5] |

| This compound | PKL | 120 | [1][5] |

| Vitamin K3 | PKM2 | 150 | [7] |

| Shikonin | PKM2 | 0.3 | [7] |

Experimental Protocols

The characterization of this compound as a PKM2 inhibitor relies on robust enzymatic and cell-based assays. A widely used method is the Lactate Dehydrogenase (LDH)-coupled enzymatic assay.

Protocol: LDH-Coupled PKM2 Inhibition Assay

This assay measures the activity of PKM2 by coupling the production of pyruvate to the consumption of NADH by lactate dehydrogenase, which can be monitored spectrophotometrically.

Materials:

-

Recombinant human PKM2 protein

-

This compound hydrochloride

-

Phosphoenolpyruvate (PEP)

-

Adenosine diphosphate (ADP)

-

NADH

-

Lactate Dehydrogenase (LDH) from rabbit muscle

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 5 mM MgCl2)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare Reagent Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of PEP, ADP, and NADH in the assay buffer.

-

Prepare a solution of LDH in the assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Assay Buffer

-

A serial dilution of this compound (or vehicle control)

-

Recombinant PKM2 protein

-

-

Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.

-

-

Initiate the Reaction:

-

To each well, add a solution containing PEP, ADP, NADH, and LDH to start the reaction.

-

-

Data Acquisition:

-

Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals using a spectrophotometer. The rate of decrease in absorbance is proportional to the rate of NADH oxidation, which is directly coupled to the rate of pyruvate production by PKM2.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each concentration of this compound.

-

Plot the percentage of PKM2 inhibition versus the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Visualizations

Signaling Pathway of PKM2 Upregulation in Cancer

Caption: Upregulation of PKM2 in cancer via growth factor signaling pathways.

Experimental Workflow for PKM2 Inhibitor Discovery

Caption: A representative workflow for the discovery and characterization of PKM2 inhibitors.

Metabolic Consequences of PKM2 Inhibition by this compound

Caption: Inhibition of PKM2 by this compound blocks glycolysis and anabolic pathways.

Conclusion

This compound represents a promising lead compound for the development of novel anticancer therapies targeting cancer metabolism. Its selective inhibition of PKM2 provides a clear mechanism for disrupting the Warburg effect and inducing cancer cell death. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other naphthoquinone-based PKM2 inhibitors. Future research should focus on elucidating the precise binding site of this compound on PKM2, which will be instrumental in the rational design of more potent and selective second-generation inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PKM2, a Central Point of Regulation in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vitamin K(3) and K(5) are inhibitors of tumor pyruvate kinase M2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | PKM2 Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]

- 6. researchgate.net [researchgate.net]

- 7. Shikonin, vitamin K3 and this compound inhibit multiple glycolytic enzymes in MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

solubility and stability of Vitamin K5 in aqueous solutions

An In-depth Technical Guide to the Aqueous Solubility and Stability of Synthetic Vitamin K

For: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the aqueous solubility and stability of Vitamin K5 (4-amino-2-methyl-1-naphthol) and the closely related water-soluble analog, Menadione Sodium Bisulfite (MSB), a derivative of Vitamin K3. It includes quantitative data, detailed experimental protocols, and process visualizations to support research and development.

Introduction to Water-Soluble Vitamin K Analogs

This compound is the common name for the hydrochloride salt of 4-amino-2-methyl-1-naphthol, a synthetic analog of menadione (Vitamin K3).[1][2][3] Unlike the natural fat-soluble vitamins K1 and K2, synthetic derivatives like this compound and Menadione Sodium Bisulfite (MSB) were developed for their water solubility, allowing for parenteral administration without the need for emulsifiers.[1][4] While offering this advantage, their utility is often limited by significant stability challenges in aqueous environments. This guide will detail these critical physicochemical properties.

Aqueous Solubility

Aqueous solubility is a critical parameter for the formulation of parenteral drug products and for conducting in vitro biological assays. Both this compound and MSB are water-soluble, but to different extents.

Quantitative Solubility Data

The available quantitative and predicted solubility data for these compounds are summarized below.

| Compound | Common Name | Solvent | Temperature (°C) | pH | Solubility | Data Type | Source |

| 4-amino-2-methyl-1-naphthol | This compound | Water | Not Specified | Not Specified | 0.56 g/L (560 µg/mL) | Predicted | [3] |

| Menadione Sodium Bisulfite | Vitamin K3 (water-soluble) | H₂O | Not Specified | Not Specified | ≥50 mg/mL | Experimental | [5][6] |

Experimental Workflow for Solubility Determination

The diagram below illustrates a standard workflow for determining the thermodynamic solubility of a compound using the shake-flask method.

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Experimental Protocol: Shake-Flask Solubility

This protocol outlines the equilibrium solubility determination via the shake-flask method, a gold standard technique.[2][7][8]

-

Preparation: Prepare the desired aqueous solution (e.g., purified water, phosphate-buffered saline at a specific pH).

-

Addition of Solute: Add an excess amount of the test compound (e.g., this compound HCl) to a series of glass vials (n=3) containing the prepared solvent. The amount should be sufficient to ensure a solid phase remains after equilibration.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or incubator (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Separate the saturated aqueous phase from the excess solid by either:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

-

Filtration: Filter the solution using a low-binding syringe filter (e.g., 0.22 µm PVDF).

-

-

Quantification:

-

Carefully collect an aliquot of the clear supernatant or filtrate.

-

Dilute the sample as necessary with the mobile phase or appropriate solvent.

-

Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

-

Calculation: The average concentration from the triplicate samples represents the equilibrium solubility of the compound under the tested conditions.

Aqueous Stability

The stability of this compound and MSB in aqueous solutions is highly dependent on environmental factors, particularly pH, temperature, and exposure to light. Degradation can lead to a loss of potency and the formation of potentially harmful byproducts.

Degradation Profile and Pathways

-

This compound (4-amino-2-methyl-1-naphthol): This compound is particularly unstable in aqueous solutions at neutral pH. It undergoes rapid oxidation and deamination to form menadione (Vitamin K3). This is followed by a condensation reaction between the parent compound and the newly formed menadione, creating a colored precipitant, (4-oxy-2-methylnaphtylimine)-2-methyl-1,4-naphthoquinone.[1][9] This degradation pathway highlights the compound's inherent instability.

-

Menadione Sodium Bisulfite (MSB): Forced degradation studies on MSB reveal significant decomposition under alkaline and thermal stress.[10][11] It is also susceptible to degradation under acidic, oxidative, and photolytic conditions, though typically to a lesser extent.[10][11] The bisulfite adduct can be converted back to menadione at a pH greater than 11.[12]

Summary of Stability Data

The following table summarizes the known stability characteristics under various stress conditions.

| Compound | Condition | Observation | Source |

| This compound | Neutral pH | Rapid oxidation and deamination, forming a pink/purple precipitate. | [1][9] |

| MSB | Alkaline Hydrolysis (0.1 N NaOH) | Extensive degradation observed. | [10] |

| MSB | Thermal Stress (70°C) | Extensive degradation observed. | [10] |

| MSB | Acid Hydrolysis (0.1 N HCl) | Degradation observed. | [10] |

| MSB | Oxidative Stress (10% H₂O₂) | Degradation observed. | [10] |

| MSB | Photolytic Stress (UV light at 254 nm) | Degradation observed. | [10] |

Visualized Degradation Pathway and Workflow

The diagrams below illustrate the degradation pathway of this compound and a typical workflow for a forced degradation study.

Caption: Conceptual Degradation Pathway of this compound in Aqueous Solution.

Caption: Workflow for a Forced Degradation Stability Study.

Detailed Experimental Protocol: Forced Degradation Study

This protocol is based on the principles outlined in the ICH Q1A(R2) guideline to establish the intrinsic stability of a drug substance.[13][14] The goal is to achieve 5-20% degradation to provide useful information.[13]

-

Stock Solution Preparation: Prepare a stock solution of the test compound (e.g., MSB) in purified water or an appropriate aqueous buffer at a known concentration.

-

Application of Stress Conditions: Aliquot the stock solution into separate, protected vials for each stress condition.

-

Acid Hydrolysis: Add an equal volume of an acid solution (e.g., 0.2 N HCl to achieve a final concentration of 0.1 N HCl) and store at a specified temperature (e.g., 70°C) for a set time (e.g., 24-96 hours).

-

Base Hydrolysis: Add an equal volume of a base solution (e.g., 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH) and store at room temperature for a set time.

-

Oxidative Degradation: Add a solution of hydrogen peroxide to achieve a final concentration of 3-10% H₂O₂ and store at room temperature, protected from light, for a set time.

-

Thermal Degradation: Store a vial of the stock solution in a temperature-controlled oven (e.g., 70°C), protected from light, for a set time (e.g., 96 hours).

-

Photodegradation: Expose a vial of the stock solution to a controlled light source as specified in ICH Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

-

Sample Analysis:

-

At designated time points (including t=0), withdraw samples from each condition.

-

Neutralize the acidic and basic samples before analysis if necessary.

-

Immediately analyze all samples using a validated, stability-indicating HPLC method capable of separating the intact drug from all degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of the remaining intact drug and the percentage of each degradation product.

-

Assess the mass balance to ensure all major degradation products are accounted for.

-

Identify the conditions under which the compound is most unstable to inform formulation and storage strategies.

-

Conclusion

While this compound and Menadione Sodium Bisulfite offer the advantage of aqueous solubility over natural Vitamin K forms, they exhibit significant stability liabilities. This compound is prone to rapid oxidative degradation at neutral pH. MSB shows marked instability under thermal and alkaline conditions. A thorough understanding of these properties, obtained through rigorous solubility and forced degradation studies as outlined in this guide, is essential for the development of stable, safe, and effective formulations for research or therapeutic use.

References

- 1. 4-Amino-2-methyl-1-naphthol - Wikipedia [en.wikipedia.org]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]